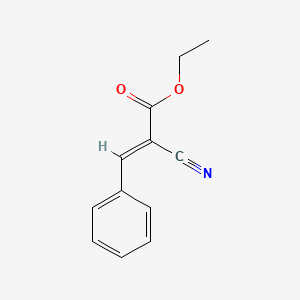
Ethyl benzylidenecyanoacetate
Übersicht
Beschreibung
Ethyl benzylidenecyanoacetate is a chemical compound with the molecular formula C12H11NO2 . It has a molar refractivity of 57.6±0.3 cm³ and a molar volume of 176.6±3.0 cm³ . The compound contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitrile (aliphatic) .
Synthesis Analysis
The synthesis of Ethyl benzylidenecyanoacetate involves the reaction of 2,7-dihydroxynaphthalene and ethyl benzylidenecyanoacetate in the presence of a catalytic amount of piperidine . The reaction is carried out under reflux in absolute ethanol .Molecular Structure Analysis
The molecular structure of Ethyl benzylidenecyanoacetate includes a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
Ethyl benzylidenecyanoacetate has a density of 1.1±0.1 g/cm³, a boiling point of 324.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.6±3.0 kJ/mol, a flash point of 156.4±11.3 °C, and an index of refraction of 1.566 .Wissenschaftliche Forschungsanwendungen
1. Knoevenagel Condensation Reaction
- Summary of Application : Ethyl benzylidenecyanoacetate is used in the Knoevenagel condensation reaction, a type of organic reaction that involves the condensation of an aldehyde with ethyl cyanoacetate . This reaction is used for the synthesis of ethyl benzylidenecyanoacetate and 3-carboxy coumarin derivatives .
- Methods of Application : The reaction was performed under green catalytic media-Water Extract of Watermelon Fruit Peel Ash (WEWFPA), which is an eco-friendly protocol derived from the agro-waste feedstock . The Knoevenagel condensation of ethyl benzylidenecyanoacetate and 3-carboxy coumarin derivatives is carried out under room temperature using microwave irradiation .
- Results or Outcomes : The method provides several advantages like being a completely green method, economic, inexpensive catalyst, and the final product isolated is in pure form with good yield .
2. Electrochemical Sensors
- Summary of Application : Ethyl benzylidenecyanoacetate is used in the development of selective and sensitive electrochemical sensors for the detection and monitoring of Cd (II) in different real samples .
- Methods of Application : A highly selective Cd-imprinted polymer was synthesized using a novel heterocyclic compound based on the benzo [f]chromene scaffold that acted as a complexing agent and a functional monomer . The voltammetric sensor was manufactured by introducing graphene oxide (GO) on the surface of GCE; then, the IIP was grown by a drop coating technique .
- Results or Outcomes : The IIP/GO@GCE exhibited a wider detection range (4.2 × 10 −12 –5.6 × 10 −3 mol L −1) and extremely low detection limit (7 × 10 −14 mol L −1) for Cd ( II ) .
3. Green Synthesis
- Summary of Application : Ethyl benzylidenecyanoacetate is used in the green synthesis of various organic compounds . The method uses an eco-friendly and sustainable approach for the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate .
- Methods of Application : The reaction was performed under green catalytic media-Water Extract of Watermelon Fruit Peel Ash (WEWFPA), which is an eco-friendly protocol derived from the agro-waste feedstock . The synthesis is carried out under room temperature using microwave irradiation .
- Results or Outcomes : The method provides several advantages like being a completely green method, economic, inexpensive catalyst, and the final product isolated is in pure form with good yield .
4. Electrochemical Studies
- Summary of Application : Ethyl benzylidenecyanoacetate is used in electrochemical studies . It is used in the synthesis of various active methylene derivatives via Knoevenagel condensation .
- Methods of Application : The method uses water extract of mango peel ash (WEMPA) as a greener homogenous agro-waste catalytic medium for the economic synthesis of Knoevenagel condensation products . The developed method was found robust, non-toxic and solvent-free with a simple work-up to give the target product .
- Results or Outcomes : The agro-waste-based catalyst developed avoids the use of the external organic or inorganic base for the Knoevenagel condensation reaction under microwave irradiation .
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAMWRCUXGACP-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzylidenecyanoacetate | |
CAS RN |
2025-40-3, 2169-69-9 | |
| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl trans-alpha -cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

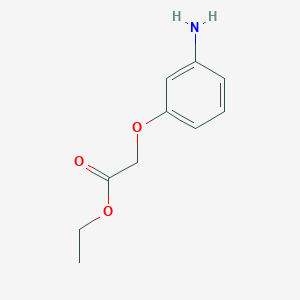
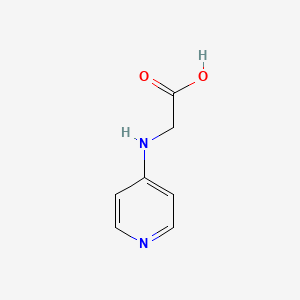
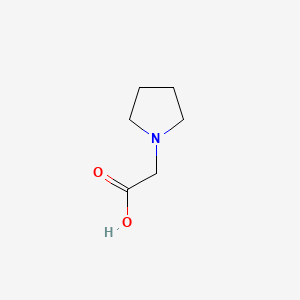
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)

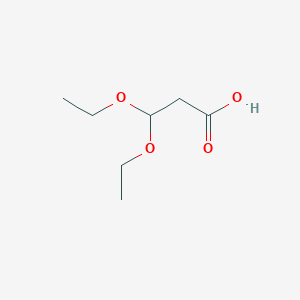
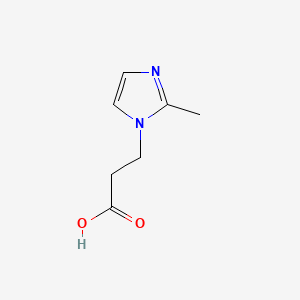
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)
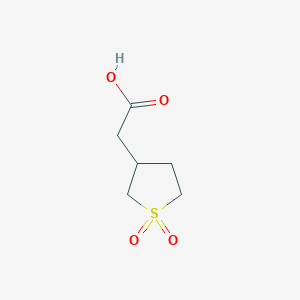
![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
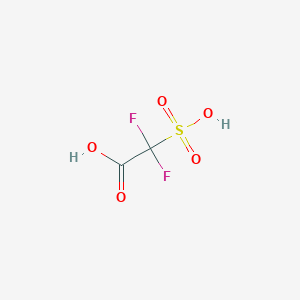
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)